Cas no 892784-39-3 (1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)

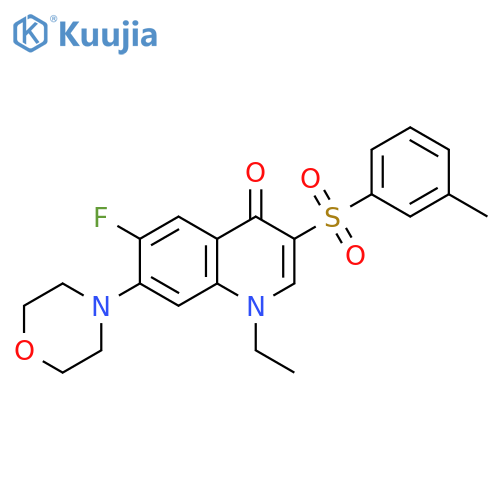

892784-39-3 structure

商品名:1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

- 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

- AKOS001924272

- F3411-1203

- 1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one

- 892784-39-3

- 1-Ethyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-morpholinyl)-4(1H)-quinolinone

-

- インチ: 1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-5-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-7-9-29-10-8-25/h4-6,11-14H,3,7-10H2,1-2H3

- InChIKey: ZPPYQWJDWZCIRY-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C2=C(C=C(F)C(N3CCOCC3)=C2)C(=O)C(S(C2=CC=CC(C)=C2)(=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 430.13625655g/mol

- どういたいしつりょう: 430.13625655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 775

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 75.3Ų

じっけんとくせい

- 密度みつど: 1.329±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 666.0±55.0 °C(Predicted)

- 酸性度係数(pKa): 0.70±0.20(Predicted)

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-1203-3mg |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1203-5μmol |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1203-15mg |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1203-1mg |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1203-5mg |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1203-2μmol |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1203-2mg |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1203-4mg |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1203-30mg |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3411-1203-10mg |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |

892784-39-3 | 10mg |

$79.0 | 2023-09-10 |

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

892784-39-3 (1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量